1-(2-Methylphenyl)-2-pentanone
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Overview
Description
1-(2-Methylphenyl)-2-pentanone is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group substituted at the second position of the pentanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (o-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H4(CH3)2+CH3(CH2)3COClAlCl3C6H4(CH3)CO(CH2)3CH3+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, halogenation with Br2 or Cl2.
Major Products Formed
Oxidation: 2-Methylbenzoic acid.
Reduction: 1-(2-Methylphenyl)-2-pentanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methylphenyl)-2-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2-pentanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-1-pentanone: Similar structure but with the ketone group at a different position.
1-(2-Methylphenyl)-2-butanone: Shorter carbon chain.
1-(2-Methylphenyl)-2-hexanone: Longer carbon chain.
Uniqueness
1-(2-Methylphenyl)-2-pentanone is unique due to its specific positioning of the ketone group and the phenyl ring, which influences its reactivity and applications
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-6-12(13)9-11-8-5-4-7-10(11)2/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
QMIUPHBBSKICHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1=CC=CC=C1C |
Origin of Product |
United States |
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